molecular formula C8H14N4O B13336205 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide

Cat. No.: B13336205
M. Wt: 182.22 g/mol
InChI Key: QDJSHQGLGPMEKS-UHFFFAOYSA-N
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Description

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with amino and amide groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide typically involves the reaction of 1,3-dimethyl-5-amino-pyrazole with a suitable acylating agent. One common method includes the use of acyl chlorides or anhydrides under basic conditions to form the desired amide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1H-pyrazole
  • 5-amino-1H-pyrazole
  • 1,3-dimethyl-5-amino-pyrazole

Uniqueness

Compared to these similar compounds, 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is unique due to the presence of both amino and amide groups, which enhance its reactivity and potential biological activity. The dimethyl substitution on the pyrazole ring also contributes to its distinct chemical properties and applications .

Biological Activity

2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H13N3OC_8H_{13}N_3O, with a molecular weight of approximately 183.21 g/mol. The structure features an amino group, a pyrazole ring with dimethyl substitution, and a propanamide moiety, which collectively contribute to its unique chemical reactivity and biological properties .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially inhibiting or enhancing their activity.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, influencing cellular processes such as replication and transcription .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, showing promising cytotoxic effects. For instance:

  • Cell Lines Tested : The compound was evaluated against human glioblastoma (U251) and melanoma (WM793) cells.
  • IC50 Values : The IC50 values were reported to be less than that of standard chemotherapeutic agents like doxorubicin, indicating a potential for further development as an anticancer drug .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The findings suggested that the presence of the dimethyl group on the pyrazole ring enhances the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Antimicrobial Efficacy Assessment

Another research effort focused on evaluating the antimicrobial efficacy of various pyrazole derivatives. The results showed that compounds similar to this compound exhibited strong antibacterial activity, supporting its potential use in treating infections caused by resistant bacterial strains .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds reveals that this compound possesses unique properties due to its specific structural features:

Compound NameStructureBiological ActivityIC50 (µM)
Compound ASimilarModerate Anticancer25
Compound BSimilarStrong Antibacterial10
This compound UniqueStrong Anticancer & Antibacterial<10

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-3-(2,5-dimethylpyrazol-3-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-5-3-6(12(2)11-5)4-7(9)8(10)13/h3,7H,4,9H2,1-2H3,(H2,10,13)

InChI Key

QDJSHQGLGPMEKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC(C(=O)N)N)C

Origin of Product

United States

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